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molecular formula C9H6FNO B122021 7-Fluoroquinolin-2(1H)-one CAS No. 148136-14-5

7-Fluoroquinolin-2(1H)-one

Cat. No. B122021
M. Wt: 163.15 g/mol
InChI Key: IPFWGOPYTUCFDC-UHFFFAOYSA-N
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Patent
US07307075B2

Procedure details

DDQ (0.42 g, 1.9 mmol) was added to a solution of 7-fluoro-3,4-dihydro-1H-quinolin-2-one (0.20 g 1.2 mmol) in dioxane (25 mL) and the resulting mixture was refluxed under an Argon atmosphere for 16 h. The mixture was concentrated under reduced pressure and sat aqueous Na2CO3 solution (25 mL) was added, and this was extracted with an organic mixture (MeOH/CH2Cl2 1:10, 3×50 mL). The combined organic phase was dried (Na2SO4), filtered, concentrated under reduced pressure and purified by combi flash LC (SiO2; CH2Cl2/MeOH 10:1) to give the title compound (0.037 g, 18%). 1H NMR (DMSO-D6) δ 11.8 (s, 1H), 7.88 (d, J=9.6 Hz, 1H), 7.74-7.65 (m, 1H), 7.05-6.95 (m, 2H), 6.43, (d, J=9.6 Hz); 13C NMR (CDMSO-D6) δ 163.0 (d, J=247 Hz), 161.9, 140.4 (d, J=13 Hz), 130.4 (d, J=11 Hz), 120.9, 116.1, 109.8 (d, J=23), 101.0 (d, J=25 Hz).
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
18%

Identifiers

REACTION_CXSMILES
C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[F:15][C:16]1[CH:25]=[C:24]2[C:19]([CH2:20][CH2:21][C:22](=[O:26])[NH:23]2)=[CH:18][CH:17]=1>O1CCOCC1>[F:15][C:16]1[CH:25]=[C:24]2[C:19]([CH:20]=[CH:21][C:22](=[O:26])[NH:23]2)=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
0.2 g
Type
reactant
Smiles
FC1=CC=C2CCC(NC2=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed under an Argon atmosphere for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
this was extracted with an organic mixture (MeOH/CH2Cl2 1:10, 3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by combi flash LC (SiO2; CH2Cl2/MeOH 10:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C=CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.037 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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